Cas no 1354015-56-7 ([(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester)

[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester structure
1354015-56-7 structure
Product name:[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
CAS No:1354015-56-7
MF:C11H19ClN2O3
Molecular Weight:262.733162164688
CID:2159646

[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester 化学的及び物理的性質

名前と識別子

    • [(R)-1-(2-chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
    • (R)-tert-Butyl (1-(2-chloroacetyl)pyrrolidin-3-yl)carbamate
    • AM96513
    • [(R)-1-(2-Chloroacetyl)pyrrolidin-3-yl]carbamic acid tert-butyl ester
    • [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
    • インチ: 1S/C11H19ClN2O3/c1-11(2,3)17-10(16)13-8-4-5-14(7-8)9(15)6-12/h8H,4-7H2,1-3H3,(H,13,16)/t8-/m1/s1
    • InChIKey: OLUPNSTXKYHOFQ-MRVPVSSYSA-N
    • SMILES: ClCC(N1CC[C@H](C1)NC(=O)OC(C)(C)C)=O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 302
  • トポロジー分子極性表面積: 58.6

[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Fluorochem
083188-500mg
R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
1354015-56-7
500mg
£450.00 2022-03-01
A2B Chem LLC
AX85385-1g
(R)-tert-Butyl (1-(2-chloroacetyl)pyrrolidin-3-yl)carbamate
1354015-56-7 95%
1g
$730.00 2024-04-20
A2B Chem LLC
AX85385-2.5g
(R)-tert-Butyl (1-(2-chloroacetyl)pyrrolidin-3-yl)carbamate
1354015-56-7 95%
2.5g
$1256.00 2024-04-20

[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester 関連文献

[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl esterに関する追加情報

Professional Introduction to [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (CAS No. 1354015-56-7)

The compound [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester, identified by its CAS number 1354015-56-7, is a significant molecule in the field of chemical and pharmaceutical research. This compound belongs to a class of chiral intermediates that play a crucial role in the synthesis of various biologically active agents. Its unique structural features, particularly the presence of a pyrrolidine ring and a chloro-acetyl substituent, make it a valuable building block for the development of novel therapeutic agents.

In recent years, there has been growing interest in the use of chiral auxiliaries and ligands in asymmetric synthesis, which has led to the development of more efficient and selective methods for producing enantiomerically pure compounds. The (R)-configuration of the pyrrolidine ring in this compound is particularly noteworthy, as it provides a specific stereochemical environment that can be exploited in the synthesis of complex molecules. This stereochemical control is essential for achieving high yields and enantiomeric purity in pharmaceutical applications.

The 2-Chloro-acetyl moiety in the molecular structure is another key feature that contributes to the reactivity and utility of this compound. Chloro-acetyl groups are well-known for their ability to participate in various chemical transformations, including condensation reactions, nucleophilic substitutions, and peptide bond formations. These reactions are fundamental to the synthesis of peptides, proteins, and other biologically relevant molecules. The tert-butyl ester group further enhances the stability of the intermediate, allowing for easier handling and integration into larger synthetic schemes.

Recent advancements in drug discovery have highlighted the importance of rational drug design, where computational modeling and high-throughput screening are used to identify potential lead compounds. The structural motifs present in [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester align well with many pharmacophores found in approved drugs. This has prompted researchers to explore its potential as a scaffold for developing new therapeutic agents targeting various diseases.

In particular, the pyrrolidine scaffold is widely recognized for its presence in numerous bioactive compounds, including antiviral, anticancer, and anti-inflammatory agents. The ability to functionalize this scaffold at multiple positions allows for the creation of diverse libraries of compounds that can be screened for biological activity. The use of chiral auxiliaries like this compound can significantly improve the efficiency of such screens by reducing the complexity of mixtures and isolating active enantiomers more rapidly.

The pharmaceutical industry has also been increasingly interested in green chemistry principles, which emphasize the development of synthetic routes that minimize waste and hazardous byproducts. The synthesis of [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester exemplifies these principles by employing relatively benign reagents and conditions that produce minimal waste. This approach not only aligns with environmental regulations but also reduces costs associated with waste disposal and purification.

In addition to its synthetic utility, this compound has shown promise in preclinical studies as a precursor for more complex molecules. For instance, researchers have utilized derivatives of this compound to develop novel inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The ability to modify the pyrrolidine ring and other functional groups allows for fine-tuning of physicochemical properties, including solubility, bioavailability, and metabolic stability.

The development of new analytical techniques has further enhanced our ability to study these compounds in detail. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide valuable insights into the structure and conformation of molecules like [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester. These data are crucial for understanding how these compounds interact with biological targets and how their properties can be optimized for therapeutic use.

The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling software allows researchers to predict how different conformations of a molecule might interact with biological targets before conducting any experimental work. This approach can significantly reduce the time and cost associated with drug development by identifying promising candidates early in the process. The structural features of this compound make it an attractive candidate for such virtual screening efforts.

In conclusion, [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (CAS No. 1354015-56-7) is a versatile intermediate with significant potential in pharmaceutical research. Its unique structural features, combined with its reactivity and stability, make it an invaluable tool for synthesizing complex biologically active molecules. As research continues to advance our understanding of disease mechanisms and develop new therapeutic strategies, compounds like this will undoubtedly play a critical role in shaping the future of medicine.

おすすめ記事

推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.